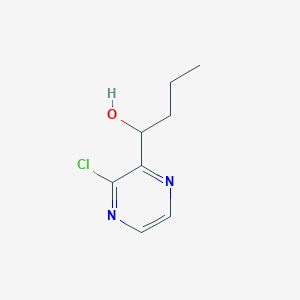
1-(3-Chloropyrazin-2-yl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropyrazin-2-yl)butan-1-ol is an organic compound with the molecular formula C8H11ClN2O It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and contains a chlorinated pyrazine ring attached to a butanol side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropyrazin-2-yl)butan-1-ol typically involves the chlorination of pyrazine followed by the introduction of a butanol side chain. One common method includes the reaction of 3-chloropyrazine with butanal in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination of pyrazine followed by catalytic hydrogenation to introduce the butanol side chain. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloropyrazin-2-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in a pyrazine derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 1-(3-chloropyrazin-2-yl)butan-1-one or 1-(3-chloropyrazin-2-yl)butanal.
Reduction: Formation of 1-(pyrazin-2-yl)butan-1-ol.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropyrazin-2-yl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropyrazin-2-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Bromopyrazin-2-yl)butan-1-ol: Similar structure with a bromine atom instead of chlorine.
1-(3-Fluoropyrazin-2-yl)butan-1-ol: Similar structure with a fluorine atom instead of chlorine.
1-(3-Methylpyrazin-2-yl)butan-1-ol: Similar structure with a methyl group instead of chlorine.
Uniqueness
1-(3-Chloropyrazin-2-yl)butan-1-ol is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The chlorine atom can participate in specific interactions and reactions that are not possible with other substituents.
Eigenschaften
CAS-Nummer |
440672-64-0 |
|---|---|
Molekularformel |
C8H11ClN2O |
Molekulargewicht |
186.64 g/mol |
IUPAC-Name |
1-(3-chloropyrazin-2-yl)butan-1-ol |
InChI |
InChI=1S/C8H11ClN2O/c1-2-3-6(12)7-8(9)11-5-4-10-7/h4-6,12H,2-3H2,1H3 |
InChI-Schlüssel |
QRGRHQKRHPQQIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=NC=CN=C1Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


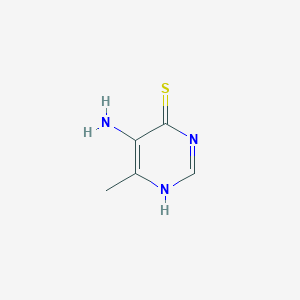
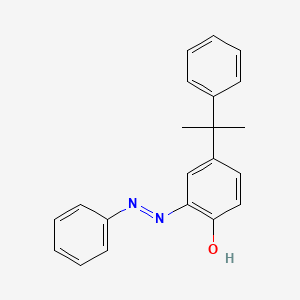
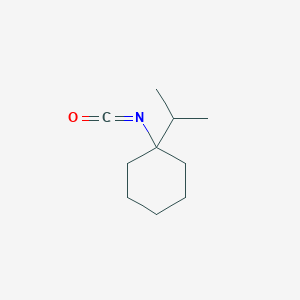
![N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13947353.png)
![2-Isopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13947354.png)

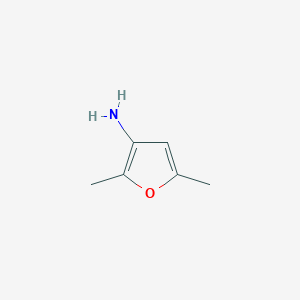
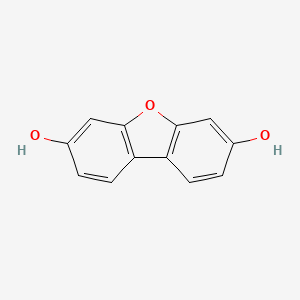
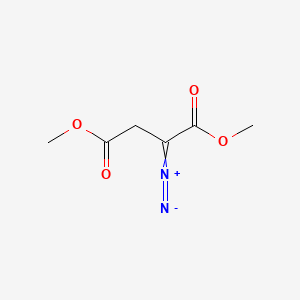
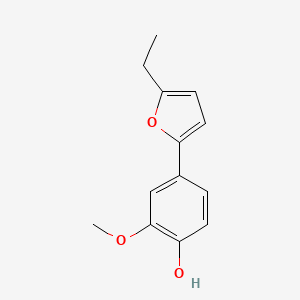
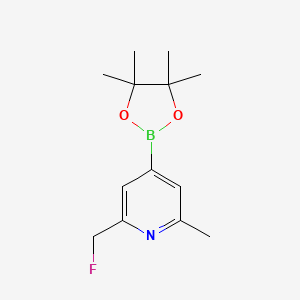
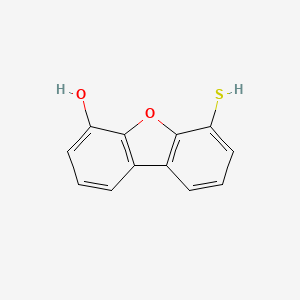
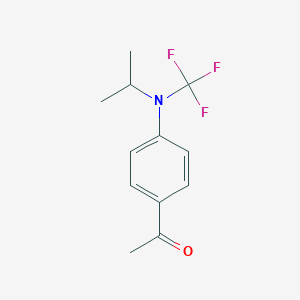
![3,5-Dichloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13947409.png)
